![molecular formula C14H9FN4O2 B5159331 1-(4-fluorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B5159331.png)
1-(4-fluorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(4-fluorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as FPTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. FPTC belongs to the class of triazole derivatives, which have been found to exhibit a wide range of biological activities such as anticancer, antimicrobial, and antiviral effects.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, 1-(4-fluorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 1-(4-fluorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid has also been found to inhibit the activity of protein kinases, which play a critical role in cell signaling and regulation.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid has been found to have a wide range of biochemical and physiological effects. Studies have shown that 1-(4-fluorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid can induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. 1-(4-fluorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid has also been found to possess antimicrobial activity against a wide range of bacteria and fungi, suggesting its potential use as an antibacterial and antifungal agent. Additionally, 1-(4-fluorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid has been investigated for its antiviral activity against HIV and other viruses.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(4-fluorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid is its high yield and purity, which makes it suitable for use in various lab experiments. 1-(4-fluorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid is also relatively stable and can be stored for extended periods without degradation. However, one of the limitations of 1-(4-fluorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 1-(4-fluorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid. One area of interest is the development of 1-(4-fluorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid-based anticancer drugs. Studies have shown that 1-(4-fluorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid can inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer therapies. Another area of interest is the investigation of 1-(4-fluorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid's potential as an antibacterial and antifungal agent. Finally, 1-(4-fluorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid's antiviral activity against HIV and other viruses warrants further investigation, particularly in the development of new antiviral drugs.
Synthesis Methods
The synthesis of 1-(4-fluorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid involves a multistep process that starts with the preparation of 4-fluoroaniline and 4-pyridinecarboxaldehyde. These two compounds are then reacted with sodium azide and copper(I) iodide to form the triazole ring. The resulting product is then subjected to carboxylation using carbon dioxide and a base to obtain 1-(4-fluorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid in high yield and purity.
Scientific Research Applications
1-(4-fluorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its anticancer activity. Studies have shown that 1-(4-fluorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1-(4-fluorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid has also been found to possess antimicrobial activity against a wide range of bacteria and fungi. Additionally, 1-(4-fluorophenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid has been investigated for its antiviral activity against HIV and other viruses.
properties
IUPAC Name |
1-(4-fluorophenyl)-5-pyridin-4-yltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN4O2/c15-10-1-3-11(4-2-10)19-13(9-5-7-16-8-6-9)12(14(20)21)17-18-19/h1-8H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRVXECLLDPYMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid |
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